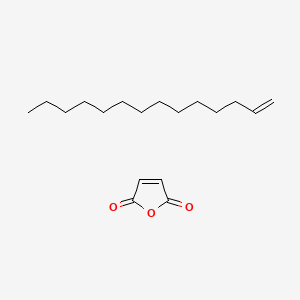
Maleic anhydride 1-tetradecene polymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic anhydride 1-tetradecene polymer is a copolymer formed from maleic anhydride and tetradecene. Maleic anhydride is a versatile chemical compound with a cyclic anhydride structure, while tetradecene is a long-chain alkene. The combination of these two compounds results in a copolymer with unique properties that make it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of maleic anhydride tetradecene typically involves free radical copolymerization. This process is initiated by free radicals, which can be generated using initiators such as peroxides. The reaction is carried out in a solvent, often at elevated temperatures. For example, the maleic anhydride-α-tetradecene copolymer can be synthesized with a relative composition ratio of 1:1.2 by free radical copolymerization .
Industrial Production Methods
Industrial production of maleic anhydride tetradecene involves large-scale copolymerization processes. These processes are designed to ensure high yield and purity of the copolymer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production. The copolymer is then purified and processed for various applications.
Chemical Reactions Analysis
Types of Reactions
Maleic anhydride 1-tetradecene polymer undergoes several types of chemical reactions due to the presence of the anhydride and alkene functional groups. Some of the common reactions include:
Esterification: The anhydride groups can react with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: The anhydride groups can be hydrolyzed to form carboxylic acids.
Diels-Alder Reaction: The alkene groups can participate in Diels-Alder reactions with dienes.
Common Reagents and Conditions
Esterification: Alcohols and acid catalysts are commonly used.
Amidation: Amines and heat are typically required.
Hydrolysis: Water and sometimes acid or base catalysts are used.
Diels-Alder Reaction: Dienes and heat are used.
Major Products Formed
Esterification: Esters
Amidation: Amides
Hydrolysis: Carboxylic acids
Diels-Alder Reaction: Cyclohexene derivatives
Scientific Research Applications
Maleic anhydride 1-tetradecene polymer has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and biomedical materials.
Industry: Utilized as an additive in textiles, plastics, personal care products, inks, and coatings.
Mechanism of Action
The mechanism of action of maleic anhydride tetradecene involves the reactivity of the anhydride and alkene groups. The anhydride groups can undergo nucleophilic attack by alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively. The alkene groups can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds .
Comparison with Similar Compounds
Maleic anhydride 1-tetradecene polymer can be compared with other maleic anhydride-based copolymers, such as:
Maleic anhydride-styrene copolymer: Used in similar applications but has different mechanical properties.
Maleic anhydride-ethylene copolymer: Known for its use in adhesives and coatings.
Maleic anhydride-propylene copolymer: Used in the production of various industrial materials.
This compound is unique due to the long alkyl chain of tetradecene, which imparts specific properties such as hydrophobicity and flexibility, making it suitable for applications in coatings and personal care products.
Properties
CAS No. |
31473-53-7 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
furan-2,5-dione;tetradec-1-ene |
InChI |
InChI=1S/C14H28.C4H2O3/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;5-3-1-2-4(6)7-3/h3H,1,4-14H2,2H3;1-2H |
InChI Key |
UNRSNCKZHFVYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=C.C1=CC(=O)OC1=O |
Related CAS |
115678-70-1 31473-53-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















